(4-Butoxyphenyl)(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)methanone
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Overview
Description
(4-Butoxyphenyl)(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Butoxyphenyl)(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)methanone typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine and a suitable leaving group on the pyridazinone core.
Butoxyphenyl Group Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxides of the dimethylamino group.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Nitro or halogenated derivatives on the aromatic rings.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
In biological research, it serves as a probe to study the interactions of pyridazinone derivatives with various biological targets, including enzymes and receptors.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Butoxyphenyl)(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets such as enzymes or receptors. The pyridazinone core is known to inhibit certain enzymes, which can lead to anti-inflammatory or antihypertensive effects. The piperazine ring can enhance the binding affinity and selectivity of the compound for its targets.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds like 6-[4-(2-fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone exhibit similar biological activities.
Piperazine Derivatives: Compounds such as 1-(4-fluorophenyl)piperazine are known for their psychoactive properties.
Uniqueness
The uniqueness of (4-Butoxyphenyl)(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)methanone lies in its combined structural features, which confer a unique pharmacological profile. The presence of both the pyridazinone and piperazine moieties allows for a broad range of biological activities and potential therapeutic applications.
Properties
IUPAC Name |
(4-butoxyphenyl)-[4-[6-(dimethylamino)pyridazin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2/c1-4-5-14-28-19-8-6-17(7-9-19)21(27)26-12-10-25(11-13-26)18-15-20(24(2)3)23-22-16-18/h6-9,15-16H,4-5,10-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSRHVCPXLXBAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=NN=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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